
6-carboxilato de quinoxalina 3,5-dimetilfenilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylphenyl quinoxaline-6-carboxylate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of 3,5-Dimethylphenyl quinoxaline-6-carboxylate consists of a quinoxaline core with a 3,5-dimethylphenyl group and a carboxylate group attached to it.
Aplicaciones Científicas De Investigación
Drug Development
3,5-Dimethylphenyl quinoxaline-6-carboxylate serves as a precursor for various pharmaceutical compounds. One notable application is in the synthesis of AMPHAKINE CX516, a drug under investigation for treating cognitive disorders such as Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD). This compound is synthesized from quinoxaline-6-carboxylic acid derivatives, highlighting the relevance of quinoxaline structures in neuropharmacology .
Table 1: Key Pharmaceutical Applications of Quinoxaline Derivatives
Compound Name | Target Condition | Mechanism of Action |
---|---|---|
AMPHAKINE CX516 | Alzheimer's Disease, ADHD | Acetylcholinesterase inhibition |
2,3-Dimethylquinoxaline-6-amine | Cognitive Impairment | Mixed-type AChE inhibitor |
Methyl 3-oxo-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | Cancer (HeLa, SMMC-7721) | Tubulin polymerization inhibition |
Anticancer Activity
Quinoxaline derivatives have shown promising anticancer properties. Research indicates that compounds containing the quinoxaline moiety can inhibit various cancer cell lines through multiple mechanisms. For instance, methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates exhibited significant antiproliferative activity against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL .
Table 2: Anticancer Activity of Quinoxaline Derivatives
Compound Name | Cancer Cell Line | IC50 Value (μg/mL) |
---|---|---|
Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116 | 1.9 - 7.52 |
Methyl 3-oxo-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | HeLa | 0.126 |
Methyl 3-(5-tert-butoxy-5-oxopentyl)-2-(4-fluorophenyl)quinoxaline-6-carboxylate | SMMC-7721 | 0.071 |
Neuropharmacological Applications
The neuropharmacological potential of quinoxaline derivatives is underscored by their ability to act as acetylcholinesterase inhibitors. For example, 2,3-dimethylquinoxaline-6-amine has been identified as a potent inhibitor with an IC50 value of 0.077 µM—significantly more effective than established drugs like tacrine and galanthamine . This suggests that quinoxaline derivatives can be developed into novel treatments for neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationships of quinoxaline derivatives to optimize their pharmacological properties. For instance:
- Synthesis and Evaluation : A study synthesized various quinoxaline derivatives and evaluated their biological activities against acetylcholinesterase and butyrylcholinesterase enzymes. The findings revealed that certain substitutions at the 2 and 6 positions of the quinoxaline ring significantly enhanced inhibitory activity .
- Mechanistic Insights : Research has shown that some quinoxaline derivatives induce apoptosis in cancer cells through mechanisms involving tyrosine kinase inhibition and tubulin polymerization disruption . These insights provide a basis for further development of these compounds as targeted anticancer agents.
Mecanismo De Acción
Quinoxaline derivatives have been found to have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . They have shown activity against many targets, receptors, or microorganisms .
The Suzuki–Miyaura coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions and could potentially be involved in the synthesis of "3,5-Dimethylphenyl quinoxaline-6-carboxylate" .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl quinoxaline-6-carboxylate typically involves the condensation of 3,5-dimethylphenylamine with a suitable dicarbonyl compound, such as 1,2-diketone. The reaction is usually carried out under reflux conditions in the presence of a catalyst, such as acetic acid or hydrochloric acid. The resulting quinoxaline derivative is then esterified with a carboxylic acid or its derivative to form the carboxylate ester.
Industrial Production Methods
Industrial production of 3,5-Dimethylphenyl quinoxaline-6-carboxylate may involve large-scale batch or continuous processes. The key steps include the synthesis of the quinoxaline core, followed by esterification. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethylphenyl quinoxaline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid.
Reduction: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinoxaline-6-carboxylic acid.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound with a similar core structure.
2,3-Dimethylquinoxaline: A derivative with methyl groups at the 2 and 3 positions.
6-Nitroquinoxaline: A derivative with a nitro group at the 6 position.
Uniqueness
3,5-Dimethylphenyl quinoxaline-6-carboxylate is unique due to the presence of the 3,5-dimethylphenyl group and the carboxylate ester, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and biological activity compared to other quinoxaline derivatives.
Actividad Biológica
3,5-Dimethylphenyl quinoxaline-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities, supported by data from various studies.
Chemical Structure and Synthesis
The compound belongs to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. The synthesis of quinoxaline derivatives, including 3,5-dimethylphenyl quinoxaline-6-carboxylate, often employs methods such as high-throughput screening and microdroplet-assisted reactions, which enhance reaction efficiency and yield .
Biological Activity Overview
The biological activities of 3,5-dimethylphenyl quinoxaline-6-carboxylate can be categorized into several key areas:
1. Anticancer Activity
Quinoxaline derivatives have shown promising anticancer effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), Hep G2 (liver cancer), and HCT116 (colon cancer).
- IC50 Values : Some derivatives demonstrate significant potency; for example, compounds with specific substituents exhibit IC50 values as low as 4.4 µM against HCT116 cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
3,5-Dimethylphenyl quinoxaline-6-carboxylate | HCT116 | 4.4 |
Other derivatives | MCF-7 | 4.4 |
Compound with amide group | Hep G2 | Moderate activity |
2. Enzyme Inhibition
Research has indicated that certain quinoxaline derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
- Potency : The most potent AChE inhibitor among tested compounds showed an IC50 value of 0.077 µM, suggesting that structural modifications can significantly enhance activity .
Compound | AChE IC50 (μM) | BChE IC50 (μM) |
---|---|---|
2,3-Dimethylquinoxalin-6-amine | 0.077 | 14.91 - 60.95 |
Quinoxaline derivative | 13.22 | Not specified |
3. Anti-inflammatory Activity
Some studies have highlighted the anti-inflammatory potential of quinoxaline derivatives by evaluating their effects on inflammatory markers in vitro. The specific mechanisms remain under investigation but may involve modulation of signaling pathways related to inflammation.
Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives is heavily influenced by their chemical structure:
- Electron Donating vs. Withdrawing Groups : Substituents that are electron-donating tend to enhance activity, while electron-withdrawing groups can diminish it.
- Positioning of Substituents : The position of substituents on the quinoxaline ring significantly impacts efficacy against specific biological targets .
Case Studies
Several studies have provided insights into the efficacy and mechanisms of action:
- Study on Anticancer Activity : A compound with a specific substitution pattern was found to inhibit proliferation in colon cancer cells with an IC50 of 2.1 μM .
- Enzyme Inhibition Study : A comprehensive evaluation revealed that structural modifications at the 2-, 3-, and 6-positions led to varying degrees of AChE inhibition, with some compounds showing selectivity between AChE and BChE .
Propiedades
IUPAC Name |
(3,5-dimethylphenyl) quinoxaline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11-7-12(2)9-14(8-11)21-17(20)13-3-4-15-16(10-13)19-6-5-18-15/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBWOMSHMLZMMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC3=NC=CN=C3C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.